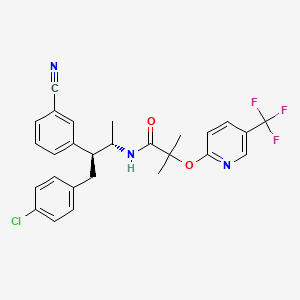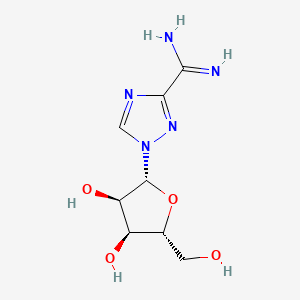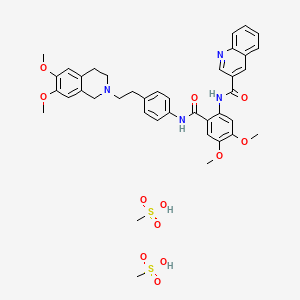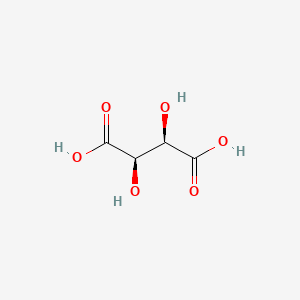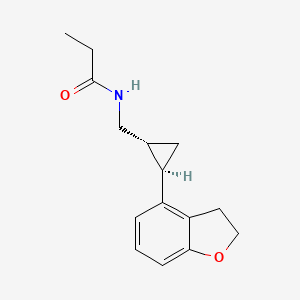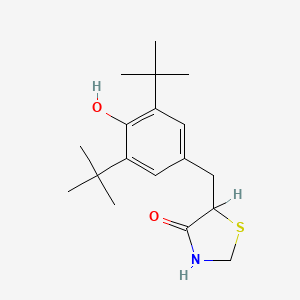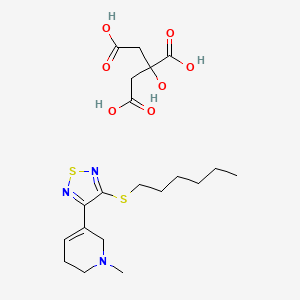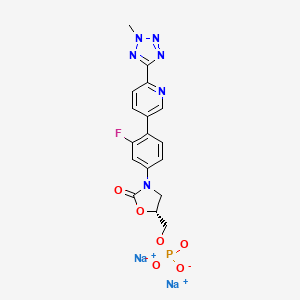
Tedizolid phosphate disodium salt
説明
Tedizolid phosphate disodium salt is a next-generation oxazolidinone with activity against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is a novel antibacterial prodrug with potent activity against Gram-positive pathogens .
Synthesis Analysis
The synthesis of Tedizolid phosphate disodium salt involves processes that have been patented . The preparation of tedizolid phosphate involves the use of benzyl (4- (2- (2-methyltetraZol-5-yl) pyridin-5-yl)-3-fluorphenyl) carbamate with glycidyl ester in the presence of a strong base or an organolitihium salt .Molecular Structure Analysis
The chemical formula of Tedizolid phosphate disodium salt is C17H14FN6Na2O6P . Its exact mass is 494.05 and its molecular weight is 494.290 .Chemical Reactions Analysis
Tedizolid phosphate disodium salt is a prodrug that is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid . It has been found to have a favorable pharmacokinetic profile allowing for once-daily dosing in both oral and intravenous forms .Physical And Chemical Properties Analysis
Tedizolid phosphate disodium salt has a molecular weight of 494.290 . It is stable towards thermal and photolytic stress conditions, while it shows significant degradation upon applying oxidative and hydrolytic conditions .科学的研究の応用
1. Stability-Indicating Determination
- Summary of Application : Tedizolid phosphate is an antibiotic prodrug that is metabolized into tedizolid, which is used against various resistant bacterial strains . In this study, tedizolid phosphate was subjected to stress degradation conditions, namely, hydrolysis (neutral, acidic and alkaline), thermal, oxidative and photolytic ones .
- Methods of Application : Two chromatographic methods were described for separation and determination of tedizolid phosphate from the resulted degradation products . The first method is HPLC using Waters Xselect HSS C 18 (250 × 4.6 mm, 5 μm) analytical column and mobile phase composed of phosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, %v/v) pumped at flow rate of 1.0 mL/min with UV-detection at 300 nm . The second method is a TLC coupled with densitometric quantitation .
- Results or Outcomes : The prodrug was stable toward thermal and photolytic stress conditions, while it showed significant degradation upon applying oxidative and hydrolytic conditions . Both methods were found to be suitable for determination of tedizolid phosphate in pure form and in its pharmaceutical formulations .
2. Topical Application
- Summary of Application : In this study, nanosized, radiolabeled tedizolid phosphate liposomal formulations were prepared and evaluated with their in vitro cellular binding capacity and biocompatible profile for topical treatment of acute bacterial skin and skin structure infection (ABSSSI) .
- Methods of Application : Liposomes were characterized by evaluation of their visual inspection, particle size (about 190–270 nm), zeta potential value (around 0), and encapsulation efficiency (nearly 10%) . The release rate of tedizolid phosphate from liposomes was also studied using dialysis membranes and evaluated kinetically .
- Results or Outcomes : The stability of formulations was observed at three different temperatures and humidity conditions for 28 days . Higher radioactivity values were obtained in human skin fibroblast cells incubated by liposome formulations compared to sodium pertechnetate .
3. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
- Summary of Application : Tedizolid phosphate has been approved by the United States FDA for the treatment of ABSSSIs caused by susceptible Gram-positive pathogens, including MRSA .
- Methods of Application : The primary purpose of this study was to assess the penetration of tedizolid into tissues relevant to skin/soft tissue infections . Single 600-mg doses of tedizolid phosphate were used .
- Results or Outcomes : Tedizolid phosphate produced a plasma-free AUC 0–24h of 7.3 ± 1.9 mg·h/L total AUC 0–24h of 57.1 ± 14.7 mg·h/L and calculated protein binding of 87.3 ± 1.3 % . The ratios of free AUC were also studied .
4. Antibacterial Prodrug
- Summary of Application : Tedizolid phosphate is a novel antibacterial prodrug with potent activity against Gram-positive pathogens .
- Methods of Application : In vitro and in vivo studies demonstrated that the prodrug is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid .
- Results or Outcomes : The studies showed that Tedizolid phosphate has potent activity against Gram-positive pathogens .
5. Radiolabeled Liposomes for Topical Application
- Summary of Application : In this study, nanosized, radiolabeled tedizolid phosphate liposomal formulations were prepared and evaluated with their in vitro cellular binding capacity and biocompatible profile for topical treatment of acute bacterial skin and skin structure infection (ABSSSI) .
- Methods of Application : Liposomes were characterized by evaluation of their visual inspection, particle size (about 190–270 nm), zeta potential value (around 0), and encapsulation efficiency (nearly 10%) . The release rate of tedizolid phosphate from liposomes was also studied using dialysis membranes and evaluated kinetically .
- Results or Outcomes : The stability of formulations was observed at three different temperatures and humidity conditions for 28 days . Higher radioactivity values were obtained in human skin fibroblast cells incubated by liposome formulations compared to sodium pertechnetate .
6. Antibacterial Prodrug
- Summary of Application : Tedizolid phosphate is a novel antibacterial prodrug with potent activity against Gram-positive pathogens .
- Methods of Application : In vitro and in vivo studies demonstrated that the prodrug is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid .
- Results or Outcomes : The studies showed that Tedizolid phosphate has potent activity against Gram-positive pathogens .
Safety And Hazards
将来の方向性
Tedizolid phosphate disodium salt is currently indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is under investigation for the treatment of nosocomial pneumonia . It is likely a welcomed addition to the mere handful of agents available for the treatment of multidrug-resistant Gram-positive infections .
特性
IUPAC Name |
disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIJRGWLKLRQAH-CURYUGHLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN6Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234976 | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tedizolid phosphate disodium salt | |
CAS RN |
856867-39-5 | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedizolid phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOREZOLID PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



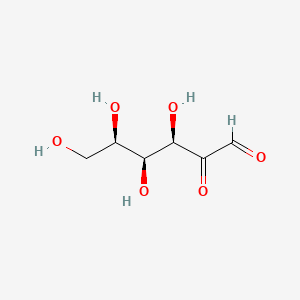
![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)
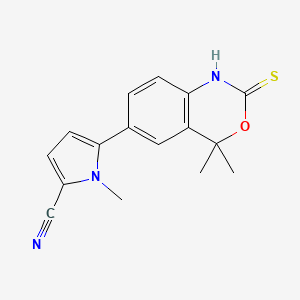
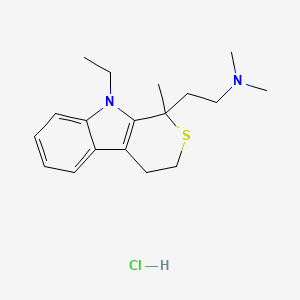
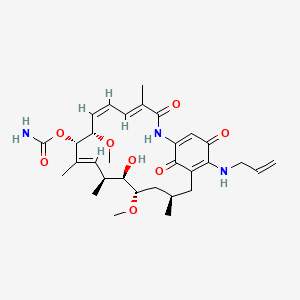
![N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1681924.png)

